Hepatic Fat Reduction in NASH vs. Placebo
In the LIVIFY Phase IIa trial of F2-F3 fibrotic NASH patients, Vonafexor 100 mg once daily (QD) produced an absolute reduction in liver fat content (LFC) measured by MRI-proton density fat fraction of –6.3% (least-square mean [SE] –6.3% [0.9]) at Week 12, compared with –2.3% [0.9] for placebo [1]. The 200 mg QD dose produced a –5.4% [0.9] absolute reduction. The difference vs. placebo was statistically significant for both 100 mg QD (p = 0.002) and 200 mg QD (p = 0.012) [2].
| Evidence Dimension | Absolute change in liver fat content (LFC) from baseline |
|---|---|
| Target Compound Data | Vonafexor 100 mg QD: –6.3% [0.9] LSM (SE); Vonafexor 200 mg QD: –5.4% [0.9] |
| Comparator Or Baseline | Placebo: –2.3% [0.9] LSM (SE) |
| Quantified Difference | Δ = –4.0 percentage points (100 mg QD vs. placebo, p = 0.002); Δ = –3.1 percentage points (200 mg QD vs. placebo, p = 0.012) |
| Conditions | 12-week randomized, double-blind, placebo-controlled Phase IIa trial (LIVIFY Part B); 96 patients with suspected F2-F3 fibrotic NASH; MRI-PDFF measurement; baseline absolute liver fat content ≥10%; liver stiffness ≥8.5 kPa |
Why This Matters
Absolute LFC reduction of ≥5% is a key efficacy threshold in NASH trials; 58% of Vonafexor 100 mg QD patients achieved this threshold vs. 22% placebo, providing a benchmark for compound selection in hepatic steatosis research [3].
- [1] Ratziu V, et al. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH. J Hepatol. 2023;78(3):479-487. View Source
- [2] Harrison SA, et al. Vonafexor induces improvements in liver fat content, kidney function in NASH. Presented at: The Liver Meeting Digital Experience (AASLD); 2021 Nov 15. Healio. View Source
- [3] 医脉通. 非酒精性脂肪肝合并CKD?这款新药即能护肝也能护肾. 2021 Nov 26. (Secondary coverage of AASLD 2021 presentation). View Source
